HDAC1 vs. HDAC6 Isoform Selectivity: >4,000-Fold Discrimination
(S)-2-Acetamido-6-amino-N-(4-nitrophenyl)hexanamide exhibits pronounced selectivity for HDAC1 over HDAC6. In a recombinant human enzyme assay using Ac-Leu-Gly-Lys(Ac)-AMC substrate, the compound inhibited HDAC1 with an IC50 of 24 nM, whereas inhibition of HDAC6 was negligible with an IC50 > 100,000 nM under identical conditions [1]. By contrast, the pan-inhibitor SAHA (vorinostat) displays comparable IC50 values against both isoforms (HDAC1 ~13.7 nM; HDAC6 ~33 nM), and the fluorogenic substrate Ac-Lys-AMC shows similar Km values for HDAC1 (3.7 µM) and HDAC6 (2.5 µM), indicating no inherent isoform discrimination [2].
| Evidence Dimension | IC50 for HDAC1 and HDAC6 inhibition |
|---|---|
| Target Compound Data | HDAC1 IC50 = 24 nM; HDAC6 IC50 > 100,000 nM |
| Comparator Or Baseline | SAHA (vorinostat): HDAC1 IC50 = 13.7 nM, HDAC6 IC50 = 33 nM; Ac-Lys-AMC: Km HDAC1 = 3.7 µM, HDAC6 = 2.5 µM |
| Quantified Difference | Selectivity ratio (HDAC6/HDAC1) >4,166 for target compound vs. ~2.4 for SAHA and ~0.68 for Ac-Lys-AMC |
| Conditions | Recombinant human HDAC1 (1-482) and HDAC6 expressed in baculovirus/Sf9 cells; substrate: Ac-Leu-Gly-Lys(Ac)-AMC; incubation time: 3 h (HDAC1) or 5 min preincubation (HDAC6) |
Why This Matters
This unprecedented HDAC1 selectivity enables isoform-specific probing of class I HDAC biology without confounding HDAC6-mediated effects, a capability not offered by pan-inhibitors or non-selective substrates.
- [1] BindingDB Entry BDBM50241438 (CHEMBL4065412). IC50 data for HDAC1 and HDAC6. View Source
- [2] Table 3. In vitro activity of 57704 and SAHA against class I HDAC isoforms. PMC (2025). View Source
